molecular formula C8H8Cl2O3S B3335010 3,4-Dichlorophenylsulfonylethanol CAS No. 101080-64-2

3,4-Dichlorophenylsulfonylethanol

Cat. No. B3335010
CAS RN: 101080-64-2
M. Wt: 255.12 g/mol
InChI Key: BUGOSLZRRRMSSH-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylsulfonylethanol is a chemical compound with the molecular formula C8H8Cl2O3S . It is a derivative of 3,4-Dichlorophenol, which is a chlorinated derivative of phenol .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dichlorophenylsulfonylethanol are not explicitly mentioned in the available resources . Further studies are required to understand the chemical reactions this compound undergoes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of 3,4-Dichlorophenylsulfonylethanol is not available .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions for handling it . Unfortunately, specific safety and hazard information for 3,4-Dichlorophenylsulfonylethanol is not available.

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, specific information about the future directions of 3,4-Dichlorophenylsulfonylethanol is not available .

properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGOSLZRRRMSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278993
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylsulfonylethanol

CAS RN

101080-64-2
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101080-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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